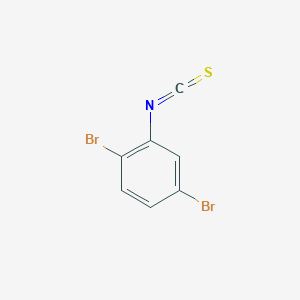

2,5-Dibromophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dibromo-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMRVQQSUHKIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374144 | |

| Record name | 2,5-Dibromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98041-67-9 | |

| Record name | 2,5-Dibromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98041-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with two bromine atoms and an isothiocyanate functional group. Isothiocyanates are a well-studied class of compounds, known for their versatile reactivity and significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on data relevant to researchers in chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, information from closely related analogs is included for comparative purposes.

Core Chemical Properties

| Property | This compound | 2,5-Dichlorophenyl Isothiocyanate[1] | 2-Bromophenyl Isothiocyanate | 4-Bromophenyl Isothiocyanate |

| CAS Number | 98041-67-9 | 3386-42-3 | 13037-60-0 | 1985-12-2 |

| Molecular Formula | C₇H₃Br₂NS | C₇H₃Cl₂NS | C₇H₄BrNS | C₇H₄BrNS |

| Molecular Weight | 292.98 g/mol | 204.08 g/mol | 214.08 g/mol | 214.08 g/mol |

| Appearance | Not specified | Not specified | Liquid | Off-white solid |

| Melting Point | Not specified | Not specified | Not applicable | 56 - 60 °C |

| Boiling Point | Not specified | 145-147 °C/15 mmHg | 257 °C/770 mmHg | 144 - 145 °C |

| Solubility | Not specified | Not specified | Not specified | Low water solubility |

| Density | Not specified | 1.425 g/mL at 25 °C | 1.591 g/mL at 25 °C | Not specified |

| Refractive Index | Not specified | n20/D 1.67 | n20/D 1.6843 | Not specified |

Synthesis of Aryl Isothiocyanates

A common and well-established method for the synthesis of aryl isothiocyanates is from the corresponding primary aryl amines. The general procedure involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

General Experimental Protocol: Synthesis of Aryl Isothiocyanates from Anilines

This protocol is adapted from established methods for the synthesis of phenyl isothiocyanate and its derivatives.[2][3]

Materials:

-

Substituted Aniline (e.g., 2,5-dibromoaniline)

-

Carbon Disulfide (CS₂)

-

Concentrated Aqueous Ammonia (or other base like NaOH or KOH)

-

Lead Nitrate (Pb(NO₃)₂) or other desulfurizing agents (e.g., ethyl chloroformate, tosyl chloride)

-

Ethanol (optional, as a solvent)

-

Water

-

Sulfuric Acid (for acidification of distillate)

-

Calcium Chloride (for drying)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath, the substituted aniline is dissolved or suspended in a suitable solvent (e.g., ethanol).

-

Carbon disulfide is added, followed by the slow addition of a base (e.g., concentrated ammonia).

-

The mixture is stirred vigorously. An exothermic reaction may occur, and the dithiocarbamate salt often precipitates from the solution. The reaction is typically stirred for several hours or left overnight to ensure complete formation of the salt.

-

-

Decomposition of the Dithiocarbamate Salt:

-

The dithiocarbamate salt is dissolved in water.

-

A solution of a desulfurizing agent, such as lead nitrate, in water is added slowly with constant stirring. This leads to the formation of a precipitate (e.g., lead sulfide).

-

The mixture is then subjected to steam distillation. The aryl isothiocyanate, being volatile with steam, is collected in a receiving flask containing a small amount of dilute sulfuric acid.

-

-

Isolation and Purification:

-

The oily isothiocyanate layer is separated from the aqueous distillate.

-

The crude product is dried over anhydrous calcium chloride.

-

Purification is achieved by distillation under reduced pressure.

-

References

In-Depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate

CAS Number: 98041-67-9

This technical guide provides a comprehensive overview of 2,5-Dibromophenyl isothiocyanate, a halogenated aromatic isothiocyanate of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, reactivity, and potential biological applications, with a focus on its utility as a research tool and building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₃Br₂NS. Its structure features a benzene ring substituted with two bromine atoms at positions 2 and 5, and an isothiocyanate functional group (-N=C=S) at position 1. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 98041-67-9 |

| Molecular Formula | C₇H₃Br₂NS |

| Molecular Weight | 292.99 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. |

Synthesis

The synthesis of this compound typically proceeds from the corresponding aniline, 2,5-dibromoaniline. While various methods exist for the conversion of anilines to isothiocyanates, a common and effective approach involves the use of thiophosgene or a thiophosgene equivalent.[1][2][3][4]

Experimental Protocol: Synthesis from 2,5-Dibromoaniline

Materials:

-

2,5-Dibromoaniline

-

Thiophosgene (or a suitable substitute like triphosgene/thiocarbonyl diimidazole)

-

A non-polar, inert solvent (e.g., dichloromethane, chloroform)

-

A base (e.g., triethylamine, calcium carbonate)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,5-dibromoaniline in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (or its equivalent) in the same solvent to the cooled aniline solution while stirring vigorously.

-

Add the base portion-wise to neutralize the hydrogen chloride gas that evolves during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by adding water.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Note: Thiophosgene is highly toxic and corrosive. All manipulations should be performed with appropriate personal protective equipment in a certified fume hood.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be complex due to the bromine and isothiocyanate substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and a characteristic signal for the isothiocyanate carbon, which typically appears in the range of 130-140 ppm.[8]

-

IR Spectroscopy: The infrared spectrum will show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other bands corresponding to the aromatic C-H and C=C stretching, and C-Br stretching will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the two bromine atoms.

Reactivity and Applications in Drug Development

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for many of its applications in chemistry and biology.[9]

Reaction with Biological Nucleophiles

The primary mode of action for many biologically active isothiocyanates is their covalent interaction with nucleophilic residues on proteins, such as the cysteine and lysine side chains.[10][11][12][13] This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Caption: Reaction of this compound with biological nucleophiles.

Potential as Enzyme Inhibitors

Isothiocyanates are known to inhibit a variety of enzymes, including those involved in carcinogenesis and inflammation.[14][15][16][17] For example, some isothiocyanates have been shown to inhibit histone deacetylases (HDACs) and deubiquitinating enzymes (DUBs).[15] The dibromo substitution pattern on the phenyl ring of this compound may confer specific selectivity and potency towards certain enzyme targets.

Caption: Potential mechanism of enzyme inhibition by this compound.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related bromophenyl isothiocyanates suggest that this compound should be handled with care.[18][19][20][21] It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its defined structure and reactive isothiocyanate group make it a useful tool for probing biological systems and a potential scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Isothiocyanate synthesis [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Phenyl isothiocyanate(103-72-0) IR Spectrum [m.chemicalbook.com]

- 7. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR spectrum [chemicalbook.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research Portal [scholarworks.brandeis.edu]

- 16. mdpi.com [mdpi.com]

- 17. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. canbipharm.com [canbipharm.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

2,5-Dibromophenyl isothiocyanate molecular weight

An In-depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate: Properties, Synthesis, and Potential Applications

Introduction

This compound is an aromatic organosulfur compound containing a reactive isothiocyanate group (-N=C=S). This functional group makes it a valuable intermediate in the synthesis of various biologically active molecules and a subject of interest for researchers in medicinal chemistry and drug development. Isothiocyanates, in general, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the life sciences.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 292.99 g/mol | [3] |

| Molecular Formula | C7H3Br2NS | [3] |

| CAS Number | 98041-67-9 | [3] |

| Melting Point | -21 °C | |

| Boiling Point | 218 °C | |

| Physical State | Liquid at room temperature |

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through various methods, often starting from the corresponding aniline. A common and effective method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[4]

Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol is a representative method adapted from general procedures for isothiocyanate synthesis.[4][5]

Materials:

-

2,5-Dibromoaniline

-

Carbon disulfide (CS2)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride or a similar activating agent

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,5-dibromoaniline (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add triethylamine (2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt.

-

Cool the reaction mixture again in an ice bath and slowly add tosyl chloride (1.1 equivalents).

-

Let the reaction proceed at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via column chromatography to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

Isothiocyanates are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1] While specific studies on this compound are limited, the broader class of aryl isothiocyanates serves as a valuable template for designing novel therapeutic agents.

Anticancer Potential

Many isothiocyanates have demonstrated potent anticancer properties.[1][6] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer. For instance, some isothiocyanates are known to affect the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell survival and proliferation.[1] The presence of bromine atoms on the phenyl ring of this compound may enhance its lipophilicity and potential for biological activity.

Caption: Potential signaling pathway modulation by isothiocyanates in cancer cells.

Use as a Synthetic Intermediate

The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes this compound a versatile building block for creating a library of derivative compounds. By reacting it with various nucleophiles, researchers can synthesize novel thioureas, thiocarbamates, and dithiocarbamates, which can then be screened for a wide range of biological activities.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory difficulties if inhaled. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.

Conclusion

This compound is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its defined molecular weight and reactive isothiocyanate functional group make it a valuable tool for creating novel molecules with potential therapeutic applications, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]

An In-depth Technical Guide on the Synthesis and Characterization of 2,5-Dibromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dibromophenyl isothiocyanate, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This document outlines a detailed experimental protocol for its preparation from 2,5-dibromoaniline, along with a thorough description of the analytical techniques employed for its characterization.

Core Synthesis and Characterization Data

The following tables summarize the key quantitative data pertaining to the synthesis and physical properties of this compound and its starting material.

Table 1: Synthesis and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 2,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | - | - | - | 80-84 |

| This compound | C₇H₃Br₂NS | 292.98 | 2,5-Dibromoaniline | 1. Carbon Disulfide 2. Lead(II) Nitrate | Not reported | Not reported |

Table 2: Spectroscopic and Analytical Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | Not available | Not available | Not available | [M]⁺: 290.83475 (Predicted)[1] |

| Representative Data (4-Bromophenyl isothiocyanate) | 7.15-7.55 (m, 4H) | 127.9, 130.2, 132.5, 137.9 | ~2100 (-NCS stretch) | [M]⁺: 213, 215 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a similar compound.[2][3]

Synthesis of this compound from 2,5-Dibromoaniline

This procedure involves the reaction of 2,5-dibromoaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed using lead(II) nitrate to yield the isothiocyanate.

Materials and Equipment:

-

2,5-dibromoaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia

-

95% Ethanol

-

Lead(II) nitrate (Pb(NO₃)₂)

-

1 N Sulfuric acid

-

Round-bottom flask with mechanical stirrer

-

Cooling bath (ice-salt)

-

Steam distillation apparatus

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 10-15 °C, combine 2,5-dibromoaniline (0.1 mol), carbon disulfide (0.15 mol), and 95% ethanol (20 mL).

-

Slowly add concentrated aqueous ammonia (0.12 mol) to the stirred mixture.

-

Continue stirring until a clear solution is obtained. The formation of the ammonium dithiocarbamate salt may cause the mixture to solidify.

-

Allow the mixture to stand overnight to ensure complete reaction.

-

Filter the crystalline dithiocarbamate salt, wash with a small amount of cold ether, and air dry.

-

-

Decomposition to the Isothiocyanate:

-

Dissolve the dried dithiocarbamate salt in a large volume of cold water (e.g., 600 mL for a 0.1 mol scale).

-

In a separate beaker, prepare a solution of lead(II) nitrate (0.1 mol) in water.

-

Slowly add the lead(II) nitrate solution to the stirred dithiocarbamate solution. A heavy, dark precipitate of lead sulfide will form.

-

Set up a steam distillation apparatus and transfer the reaction mixture to the distillation flask.

-

Steam distill the mixture. The this compound will co-distill with the water. Collect the distillate in a receiver containing a small amount of 1 N sulfuric acid to neutralize any ammonia that may carry over.

-

Continue the distillation until no more oily product is observed in the distillate.

-

-

Isolation and Purification:

-

The product will solidify in the receiver. Collect the solid product by filtration using a Büchner funnel.

-

Wash the product with cold water and allow it to air dry.

-

For further purification, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

-

Visualizing the Process and Logic

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Logic

Caption: Logical flow of characterization methods.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Dibromophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromophenyl isothiocyanate. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines known physical properties with predicted and characteristic spectroscopic values derived from analogous compounds and established principles of spectroscopic interpretation for aryl isothiocyanates.

Chemical and Physical Properties

This compound is a halogenated aromatic organic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98041-67-9 | [Matrix Scientific][1] |

| Molecular Formula | C₇H₃Br₂NS | [Oakwood Chemical][2] |

| Molecular Weight | 292.99 g/mol | [Oakwood Chemical][2] |

| Appearance | Solid | [Matrix Scientific][1] |

| Melting Point | 49-51 °C | [Oakwood Chemical][2] |

| Boiling Point | 172-174 °C | [Oakwood Chemical][2] |

| Density | 1.617 g/cm³ | [Oakwood Chemical][2] |

Spectroscopic Data (Predicted and Characteristic)

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for aryl isothiocyanates and related bromo-aromatic compounds.

The 1H NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Protons (Assignment) |

| ~ 7.6 - 7.8 | Doublet (d) | 1H (H-6) |

| ~ 7.4 - 7.6 | Doublet of doublets (dd) | 1H (H-4) |

| ~ 7.2 - 7.4 | Doublet (d) | 1H (H-3) |

Note: The exact chemical shifts and coupling constants will depend on the solvent used.

The 13C NMR spectrum will show signals for the aromatic carbons and the isothiocyanate carbon. The signal for the isothiocyanate carbon is often broad and of low intensity.[3][4]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 130 - 140 | C-NCS (Isothiocyanate) |

| ~ 130 - 140 | C-Br (Aromatic) |

| ~ 125 - 135 | CH (Aromatic) |

| ~ 115 - 125 | C-Br (Aromatic) |

Note: The isothiocyanate carbon signal can be difficult to observe due to its relaxation properties.[3][4]

The infrared spectrum is characterized by a strong, sharp absorption band for the isothiocyanate group.

| Wavenumber (cm⁻¹) | Functional Group Vibration | Reference |

| 2000 - 2200 | Asymmetric stretch of the -N=C=S group | [Chemical Papers][5] |

| ~ 1600 | Aromatic C=C skeletal vibrations | [Chemical Papers][5] |

| Below 800 | C-Br stretching vibrations |

The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of brominated aromatic compounds.

| m/z | Ion |

| 291/293/295 | [M]⁺ (Molecular ion with characteristic bromine isotope pattern) |

| 212/214 | [M - Br]⁺ |

| 133 | [M - 2Br]⁺ |

Note: The relative intensities of the isotopic peaks for ions containing bromine (79Br and 81Br) will be a key feature.

Aromatic isothiocyanates typically display characteristic absorption bands in the UV-Vis spectrum.[5]

| λmax (nm) | Transition |

| ~ 300 - 320 | n → π* of the conjugated system |

Experimental Protocols

This protocol is adapted from general methods for the synthesis of aryl isothiocyanates from anilines.

Reaction:

2,5-dibromoaniline + CS₂ + Et₃N → Triethylammonium dithiocarbamate salt Triethylammonium dithiocarbamate salt + Tosyl Chloride → this compound

Procedure:

-

To a stirred solution of 2,5-dibromoaniline (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add carbon disulfide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the dithiocarbamate salt.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

The following are general protocols for obtaining the spectroscopic data.

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record 1H and 13C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for 1H).

-

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film on a suitable substrate. Alternatively, dissolve the compound in a solvent like chloroform for analysis.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound [oakwoodchemical.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

Navigating the Solubility Landscape of 2,5-Dibromophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2,5-Dibromophenyl isothiocyanate, a compound of interest in chemical synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages data from structurally analogous isothiocyanates to provide a predictive solubility profile. This document also outlines a detailed experimental protocol for accurately determining its solubility and explores a key signaling pathway influenced by this class of compounds, offering a foundational resource for researchers.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, with its distinct substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo studies, as it directly impacts bioavailability, formulation, and ultimately, therapeutic efficacy. This guide addresses the current knowledge gap by providing an estimated solubility profile and the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Br₂NS | --INVALID-LINK-- |

| Molecular Weight | 292.98 g/mol | --INVALID-LINK-- |

| Appearance | Not explicitly stated, but related brominated phenyl isothiocyanates are liquids or solids.[2][3] | - |

| Predicted XlogP | 4.7 | --INVALID-LINK-- |

Predicted Solubility Profile

The following table summarizes known solubility data for analogous isothiocyanates, which can serve as a strong estimation for the solubility of this compound.

| Solvent | Analogous Compound | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |

| Ethanol | 2-Phenylethyl isothiocyanate | ~ 30 mg/mL | Not Specified |

| Methanol | 2,4-Dichlorophenyl isothiocyanate | Soluble | Not Specified |

| Heptane | 2-Phenylethyl isothiocyanate | Soluble | Not Specified |

| Water | 2-Phenylethyl isothiocyanate | 110 mg/L (experimental) | 20 |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[4][5][6][7]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vials to stand undisturbed to permit the settling of undissolved solid.

-

For more complete separation, the vials may be centrifuged.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Experimental Workflow Diagram

References

- 1. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]

- 3. 3-Bromophenyl isothiocyanate 97 2131-59-1 [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. enamine.net [enamine.net]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

The novel applications of 2,5-Dibromophenyl isothiocyanate in synthetic chemistry and drug discovery demand a thorough understanding of its safe handling and management. This technical guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), emergency procedures, and disposal considerations for this compound. The information presented is synthesized from safety data sheets of structurally similar compounds, including various brominated and chlorinated phenyl isothiocyanates, to establish a robust framework for risk mitigation in the laboratory.

Core Safety and Hazard Information

This compound and its analogs are classified as hazardous materials. Acute toxicity through oral, dermal, and inhalation routes is a primary concern. These compounds are known to cause severe skin burns, eye damage, and may lead to respiratory irritation or sensitization.[1][2][3][4][5] The following tables summarize the key hazard classifications and physical properties based on available data for analogous compounds.

Table 1: Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 & 4 | Toxic or Harmful if swallowed.[1][3][4] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3][5] |

| Acute Toxicity, Inhalation | Category 3 & 4 | Toxic or Harmful if inhaled.[1][3][5] |

| Skin Corrosion/Irritation | Category 1C & 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2][5] |

| Serious Eye Damage/Irritation | Category 1 & 2 | Causes serious eye damage or causes serious eye irritation.[1][2][4][5][6] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][4][5] |

Table 2: Physical and Chemical Properties of Analogous Phenyl Isothiocyanates

| Property | Data (for analogous compounds) |

| Physical State | Liquid or Powder Solid.[3][4][7] |

| Appearance | Clear light yellow to Off-white.[3][4][7] |

| Boiling Point | 118°C/8mmHg (lit.) (2-Bromophenyl isothiocyanate).[7] |

| Flash Point | 55°C(lit.) (2-Bromophenyl isothiocyanate).[7] |

| Density | 1.591 g/cm³ (2-Bromophenyl isothiocyanate).[7] |

| Solubility | Low water solubility.[4] |

| Stability | Moisture sensitive. Stable under proper conditions.[1][3][4] |

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the recommended equipment to ensure comprehensive protection.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification and Rationale |

| Respiratory | Full-face or half-mask air-purifying respirator.[8] | Use respirators with organic vapor cartridges.[5] In case of inadequate ventilation or for spill cleanup, a self-contained breathing apparatus (SCBA) is recommended.[1][2] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Inspect gloves before use for any signs of degradation or puncture.[3] Double gloving is recommended.[8] |

| Eyes | Chemical safety goggles and a face shield.[1][9][10] | Provides protection against splashes and vapors. Standard safety glasses are not sufficient.[9] |

| Skin and Body | Chemical-resistant apron or coveralls.[8][9] | To be worn over a lab coat. Ensure complete body coverage. |

| Feet | Closed-toe shoes, preferably chemical-resistant boots.[1][8][9] | Pant legs should be worn outside of boots to prevent chemicals from entering.[9] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling:

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][11]

-

Containment: Use a closed system whenever possible to minimize the release of vapors and aerosols.[1]

-

Personal Hygiene: Wash hands and face thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the work area.[1][3]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2][5]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][11][7]

-

Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[3][5][11]

-

Moisture: The compound is moisture-sensitive; store in a desiccated environment.[3][4][12]

-

Security: Store in a locked cabinet or a restricted-access area.[2][7]

Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following workflows outline the response to spills and personnel exposure.

Spill Response Workflow

A chemical spill of this compound requires a prompt and systematic response to contain the material and decontaminate the area.

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Experimental Protocol:

-

Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area.[13] Notify your supervisor.

-

Assess the Spill: Determine if the spill is minor (generally less than 1 liter and contained) or major.[13][14]

-

For Minor Spills:

-

Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[15]

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth, starting from the outside and working inwards.[13][14][16] Do not use combustible materials like paper towels.[14]

-

Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[15][16]

-

Decontamination: Clean the spill area thoroughly with soap and water.[13][15][16]

-

-

For Major Spills:

First Aid Response Protocol

In the event of personnel exposure, immediate first aid is crucial to mitigate harm.

Caption: Decision-making workflow for first aid response to exposure.

First Aid Experimental Protocol:

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[3][6]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][4][5]

-

Skin Contact: Immediately remove all contaminated clothing.[1][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2]

-

Ingestion: Rinse mouth thoroughly with water.[1][2][3] Do NOT induce vomiting.[1][2][3]

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed, and chemical-resistant container.

-

Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][7][17]

By implementing these safety measures and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a safe and productive research environment.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-BROMOPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 10. americanchemistry.com [americanchemistry.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 17. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 2,5-Dibromophenyl Isothiocyanate for Researchers and Drug Development Professionals

Introduction

2,5-Dibromophenyl isothiocyanate is a halogenated aromatic organic compound featuring a reactive isothiocyanate functional group. This chemical entity is of significant interest to researchers in medicinal chemistry and drug development due to the established and diverse biological activities of isothiocyanates as a class. Isothiocyanates are well-documented as potent modulators of key cellular signaling pathways implicated in cancer, inflammation, and oxidative stress. The presence of two bromine atoms on the phenyl ring is anticipated to modulate the compound's lipophilicity, chemical reactivity, and metabolic stability, potentially offering unique pharmacological properties compared to non-halogenated analogs. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential synthetic routes, and prospective biological activities of this compound, serving as a foundational resource for its scientific exploration.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98041-67-9 |

| Molecular Formula | C₇H₃Br₂NS |

| Molecular Weight | 292.99 g/mol |

| Appearance | Solid |

| Melting Point | 49-51°C[1] |

Table 2: Hazard Statements

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[1] |

| H317 | May cause an allergic skin reaction.[1] |

| H319 | Causes serious eye irritation.[1] |

Commercial Availability

This compound is available from a number of chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers, and it is advisable to request a certificate of analysis before purchase.

Table 3: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Oakwood Chemical | Not specified | From 250mg |

| Amadis Chemical Company | 97% | mgs, gs, kgs |

| CONIER CHEM AND PHARMA LIMITED | 99% | 1kg |

| SL Drugs and Pharmaceuticals Pvt. Ltd. | Not specified | Not specified |

| career henan chemical co | Min 98% (HPLC) | 1kg, 10kg |

| ABCR GmbH & CO. KG | Not specified | Not specified |

| Atomax Chemicals | Not specified | Not specified |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and widely applicable method for the preparation of aryl isothiocyanates from the corresponding anilines can be adapted. The following protocol is based on the reaction of an aniline with carbon disulfide and a desulfurization agent.

General Protocol for the Synthesis of Aryl Isothiocyanates

This procedure involves the in-situ formation of a dithiocarbamate salt from the parent aniline (2,5-dibromoaniline in this case) and carbon disulfide, followed by decomposition to the isothiocyanate.

Materials:

-

2,5-Dibromoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurylating agent

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromoaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0°C in an ice bath. To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise, ensuring the temperature remains low. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Desulfurization: Cool the reaction mixture back to 0°C. Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific research available on the biological activity or the signaling pathways modulated by this compound. However, the broader class of isothiocyanates is well-known for its significant effects on cellular processes, particularly in the contexts of cancer chemoprevention and anti-inflammatory action. The primary mechanisms of action for many isothiocyanates involve the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1.[2] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and phase II detoxification enzymes, which help to protect cells from carcinogens and oxidative damage.[2][3]

NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Many isothiocyanates have been shown to inhibit the NF-κB pathway.[4][5] They can interfere with multiple steps in the signaling cascade, including the inhibition of IκB kinase (IKK) activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimers.[4] By inhibiting NF-κB, isothiocyanates can downregulate the expression of pro-inflammatory cytokines and other mediators of inflammation.[4]

Visualizations

Workflow for Biological Activity Screening

For a novel compound like this compound, a systematic screening workflow is essential to elucidate its biological activities. The following diagram illustrates a general pipeline for this process.

Caption: A generalized workflow for the biological activity screening of a novel compound.

General Mechanism of Isothiocyanate Action

The following diagram illustrates the general mechanism by which isothiocyanates (ITCs) are thought to modulate the Keap1-Nrf2 and NF-κB pathways.

Caption: General signaling pathways modulated by isothiocyanates.

This compound represents an intriguing yet understudied molecule for chemical biology and drug discovery. Its commercial availability provides a valuable opportunity for the scientific community to investigate its biological properties. Based on the well-established activities of the isothiocyanate class of compounds, it is plausible that this compound will exhibit significant modulatory effects on key cellular pathways such as Keap1-Nrf2 and NF-κB. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. The information and protocols provided in this guide aim to facilitate such future investigations.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thermochemical Parameters of 2,5-Dibromophenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical parameters of 2,5-dibromophenyl isothiocyanate. Due to the absence of published experimental data for this specific compound, this document focuses on the established experimental and computational protocols that can be employed for the accurate determination of its enthalpy of formation, standard entropy, and heat capacity. Detailed experimental procedures for bomb calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen effusion method are presented. Furthermore, a robust computational workflow using Density Functional Theory (DFT) is outlined. To provide context, available thermochemical data for structurally related compounds, such as bromobenzene and 4-bromophenyl isothiocyanate, are compiled and discussed. This guide serves as a foundational resource for researchers seeking to characterize the thermodynamic properties of this compound and related novel compounds, which is critical for process development, safety analysis, and molecular modeling in drug discovery and materials science.

Introduction

This compound is an aromatic organosulfur compound featuring a phenyl ring substituted with two bromine atoms and a reactive isothiocyanate functional group. Isothiocyanates are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. A thorough understanding of the thermochemical properties of such molecules is fundamental for a variety of applications, including:

-

Reaction Engineering: Predicting the heat of reaction (enthalpy change) for chemical processes involving the compound, which is crucial for safe and efficient process scale-up.

-

Safety Assessment: Evaluating the thermal stability and potential hazards associated with the compound's synthesis, storage, and handling.

-

Computational Modeling: Providing accurate parameters for molecular mechanics and quantum mechanics calculations to predict molecular behavior, interactions, and reactivity.

-

Phase Equilibrium and Purification: Understanding the energetics of phase transitions (melting, boiling, sublimation) is essential for designing purification processes like crystallization and distillation.

This guide addresses the current gap in the literature regarding the thermochemical data of this compound by providing a detailed roadmap for its determination.

Quantitative Thermochemical Data

As of the date of this publication, experimental thermochemical data for this compound are not available in the peer-reviewed literature. To facilitate future studies and provide a basis for estimation, the following table summarizes experimental data for the related compound bromobenzene and computationally estimated data for 4-bromophenyl isothiocyanate. The final column indicates the parameters to be determined for the target compound.

| Parameter | Symbol | Bromobenzene (C₆H₅Br) | 4-Bromophenyl Isothiocyanate (C₇H₄BrNS) | This compound (C₇H₃Br₂NS) |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | 107.4 ± 0.5 kJ/mol[1][2] | 347.65 kJ/mol (Estimated)[3] | To be determined |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | 62.9 ± 0.5 kJ/mol[1] | To be determined | To be determined |

| Standard Molar Enthalpy of Fusion (at T_fus) | ΔfusH° | 10.702 ± 0.005 kJ/mol[4] | To be determined | To be determined |

| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | 244.05 J/mol·K | To be determined | To be determined |

| Molar Heat Capacity (liquid, 298.15 K) | Cp(l) | 154.29 J/mol·K[5] | To be determined | To be determined |

Note: The value for 4-bromophenyl isothiocyanate is an estimation from the Joback method and should be used with caution.[3]

Experimental Determination of Thermochemical Parameters

This section details the primary experimental techniques for determining the enthalpy of formation, heat capacity, and enthalpies of phase transitions.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter. The organic compound is completely combusted in a high-pressure oxygen environment, and the heat released is measured by the temperature rise of the surrounding water bath.

-

Sample Preparation:

-

Calorimeter Assembly:

-

Secure the sample pellet in the fuel capsule within the calorimeter bomb.

-

Attach the fuse wire to the electrodes, ensuring it is in firm contact with the pellet.[7]

-

Add 1 mL of distilled water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state and to absorb acidic combustion products.[7]

-

Seal the bomb and purge it with a low flow of oxygen for approximately one minute to remove atmospheric nitrogen.[6]

-

Pressurize the bomb with high-purity oxygen to 25-30 atm.

-

Submerge the bomb in a beaker of water to check for leaks. If bubbles are observed, depressurize and re-seal.

-

-

Measurement:

-

Place the sealed bomb into the calorimeter bucket.

-

Accurately measure a known volume of water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, close the cover, and begin stirring the water.

-

Allow the system to reach thermal equilibrium (approximately 5-10 minutes). Record the temperature at 1-minute intervals for 5 minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at 30-second intervals as it rises, continuing until it begins to level off.[6]

-

Once the temperature has peaked, continue recording at 1-minute intervals for another 5 minutes to establish the final temperature drift.

-

-

Post-Measurement Analysis:

-

Depressurize the bomb slowly.

-

Open the bomb and collect any remaining fuse wire. Measure its length and weigh it to determine the amount that combusted.

-

Analyze the liquid in the bomb for the formation of nitric and sulfuric acids (from trace N₂ and S) via titration to apply necessary corrections.

-

-

Calibration and Calculation:

-

The heat capacity of the calorimeter (C_cal) must be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[2][8]

-

The total heat released (q_total) is calculated from the corrected temperature change and C_cal.

-

The standard internal energy of combustion (ΔcU°) is calculated by subtracting the heat contributions from the fuse wire combustion and acid formation from q_total.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δ(pV) = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, SO₂).

-

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining heat capacity (Cp) and the enthalpy and temperature of phase transitions like melting.

-

Sample and Reference Preparation:

-

Instrument Calibration:

-

Calibrate the DSC for temperature and enthalpy using a certified reference material with a known melting point and enthalpy of fusion, such as indium.[10]

-

-

Heat Capacity Measurement (Sapphire Method):

-

Perform three separate DSC runs under identical conditions (temperature program, purge gas, etc.):

-

Baseline Run: With both the sample and reference pans empty.

-

Sapphire Run: With a sapphire standard (a material with a well-characterized heat capacity) in the sample pan.

-

Sample Run: With the this compound sample in the pan.

-

-

The temperature program should consist of an initial isothermal hold (e.g., 4 minutes), a linear heating ramp (e.g., 20 °C/min) across the desired temperature range, and a final isothermal hold.[11]

-

The heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (Cp,sapphire * m_sapphire * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_sapphire - DSC_baseline)) where m is mass and DSC is the heat flow signal at temperature T.

-

-

Melting Point and Enthalpy of Fusion Measurement:

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.

-

The melting point is typically determined as the onset temperature of the endothermic melting peak. For pure organic compounds, the extrapolated onset temperature is used.[12]

-

The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.

-

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°), the enthalpy change when a substance passes from the solid to the gas phase, can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.

-

Apparatus Setup:

-

The apparatus consists of a Knudsen cell (a small, isothermal container with a small orifice) housed in a high-vacuum chamber. The mass loss from the cell is monitored in real-time by an ultra-microbalance.[13]

-

-

Sample Preparation:

-

Place a small amount (1-100 mg) of solid this compound into the Knudsen cell.[13]

-

-

Measurement:

-

Heat the cell to a constant, known temperature (T) under high vacuum (e.g., < 10⁻⁵ Torr).

-

Vapor effuses through the orifice, and the rate of mass loss ( dm/dt ) is continuously measured by the microbalance.[13]

-

The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = (dm/dt) * (2πRT/M)^(1/2) / A where A is the area of the orifice, M is the molar mass of the sample, and R is the ideal gas constant.[13]

-

-

Data Analysis:

-

Repeat the measurement at several different temperatures.

-

The enthalpy of sublimation (ΔsubH°) is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R.

-

Computational Determination of Thermochemical Parameters

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of estimating thermochemical properties. The Gaussian-n (e.g., G4) or similar composite methods are highly accurate for this purpose.[14]

Detailed Computational Workflow:

-

Geometry Optimization and Frequency Calculation:

-

The molecular structure of this compound is first optimized using a robust Density Functional Theory (DFT) method. A common and effective choice is the B3LYP functional with a large basis set that includes polarization and diffuse functions, such as 6-311++G(d,p).[15]

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Thermochemical Analysis:

-

The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule at a standard temperature (298.15 K) and pressure (1 atm). These calculations are based on statistical mechanics principles, treating the molecule's translational, rotational, and vibrational degrees of freedom.

-

-

Calculation of Enthalpy of Formation:

-

The gas-phase enthalpy of formation (ΔfH°(g)) is calculated using an isodesmic or atomization reaction scheme. In an atomization scheme, the enthalpy of the reaction that breaks the molecule into its constituent atoms in the gas phase is calculated.

-

The calculated atomization enthalpy (ΔatomH) at 0 K is determined from the difference between the sum of the electronic energies of the constituent atoms and the electronic energy (including ZPVE) of the optimized molecule.

-

The enthalpy of formation at 0 K is then: ΔfH°(0 K) = Σ[ΔfH°(0 K, atoms)] - ΔatomH(0 K) where Σ[ΔfH°(0 K, atoms)] is the sum of the experimental enthalpies of formation of the gaseous atoms.

-

This value is then corrected to 298.15 K using the calculated thermal corrections to enthalpy for the molecule and the known thermal corrections for the elements in their standard states.

-

Synthesis Pathway

Proposed Synthesis Workflow:

-

Formation of Dithiocarbamate Salt: 2,5-dibromoaniline is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or aqueous K₂CO₃) to form the intermediate dithiocarbamate salt.[3]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurization agent, such as cyanuric chloride (TCT) or tosyl chloride, which facilitates the elimination of a sulfur atom to yield the final this compound product.[3][18]

Mandatory Visualizations

References

- 1. 4-Bromophenyl isothiocyanate (CAS 1985-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. biopchem.education [biopchem.education]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ivypanda.com [ivypanda.com]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 9. 4-BROMOPHENYL ISOTHIOCYANATE | 1985-12-2 [chemicalbook.com]

- 10. ecc-project - PUBLICATIONS [ecc-project.org]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. s4science.at [s4science.at]

- 13. pragolab.cz [pragolab.cz]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dibromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in biochemical and pharmaceutical research, enabling the study of protein structure, function, and interactions. Isothiocyanates are a class of reagents that react with primary amine groups on proteins, forming stable thiourea bonds. This document provides detailed application notes and protocols for the use of 2,5-Dibromophenyl isothiocyanate for protein labeling.

The introduction of two bromine atoms with this compound serves as a heavy-atom label. This is particularly useful in X-ray crystallography for solving the phase problem, a critical step in determining the three-dimensional structure of proteins.[1][2][3] The high electron density of bromine atoms provides significant X-ray scattering power, aiding in the generation of accurate electron density maps.[1]

Principle of the Reaction

The isothiocyanate group (-N=C=S) of this compound reacts with the primary amine groups (-NH₂) present on the protein. These are primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction forms a stable covalent thiourea linkage. The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), where the amine groups are deprotonated and thus more nucleophilic.[4][5][6]

Materials and Reagents

-

This compound

-

Protein of interest

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-buffered saline (PBS), pH 7.4

Note: Buffers containing primary amines (e.g., Tris, glycine) should not be used for the labeling reaction itself as they will compete for reaction with the isothiocyanate.[7]

Experimental Protocols

General Protocol for Protein Labeling

This protocol is a general guideline for the labeling of proteins with this compound and may require optimization for specific proteins and applications.

Step 1: Preparation of Protein Solution

-

Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains any primary amine-containing buffers, it must be dialyzed against the Labeling Buffer before starting the reaction.

Step 2: Preparation of this compound Solution

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Vortex the solution until the reagent is completely dissolved.

Step 3: Labeling Reaction

-

Slowly add the dissolved this compound solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the isothiocyanate to the protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature to quench any unreacted isothiocyanate.

Step 5: Purification of the Labeled Protein

-

Separate the labeled protein from unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The protein-containing fractions will typically be the first to elute.

-

Alternatively, the unreacted reagent can be removed by dialysis against PBS.

Step 6: Determination of Labeling Efficiency (Optional) The degree of labeling can be estimated using techniques such as mass spectrometry to determine the mass shift upon conjugation.

Step 7: Storage Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters. These should be considered as starting points and may require optimization.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation. |

| Molar Ratio (Isothiocyanate:Protein) | 5:1 to 50:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. |

| Reaction pH | 8.0 - 9.5 | Alkaline pH is crucial for deprotonating primary amines.[4][5][6] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to minimize protein degradation. |

| Reaction Time | 1 hour to overnight | Longer incubation times may increase labeling efficiency. |

| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key chemical reaction and the general experimental workflow for protein labeling with this compound.

Caption: Reaction of this compound with a protein's primary amine.

Caption: General experimental workflow for protein labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Suboptimal pH | Ensure the labeling buffer is between pH 8.0 and 9.5. |

| Insufficient molar excess of the isothiocyanate | Increase the molar ratio of isothiocyanate to protein. | |

| Presence of competing primary amines in the buffer | Dialyze the protein against an amine-free buffer before labeling. | |

| Protein Precipitation | High concentration of protein or labeling reagent | Reduce the concentration of the protein and/or the isothiocyanate. |

| The protein is not stable under the labeling conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions. | |